molecular formula C8H14ClN3 B6215993 2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride CAS No. 2742657-58-3

2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride

Cat. No.: B6215993
CAS No.: 2742657-58-3
M. Wt: 187.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride is an organic compound known for its unique structure and properties. It is a derivative of imidazopyridine, characterized by the presence of a fused imidazole and pyridine ring system. This compound is typically found as a white crystalline powder and is soluble in various organic solvents such as ethanol, dichloromethane, and ether, but has poor solubility in water .

Preparation Methods

The synthesis of 2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride can be achieved through several methods. One common synthetic route involves the reaction of imidazole with 2-chloropyridine, followed by appropriate reduction reactions to yield the target compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the imidazole or pyridine rings.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the nitrogen atoms in the ring system.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, compounds with an imidazopyridine core have been shown to inhibit c-MET kinases, which play a role in carcinogenesis . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various signaling pathways critical for cell growth and survival.

Comparison with Similar Compounds

2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride can be compared with other imidazopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

2742657-58-3

Molecular Formula

C8H14ClN3

Molecular Weight

187.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.